molecular formula C3H2Cl2O2 B14732309 (E)-2,3-dichloro-acrylic acid CAS No. 6795-91-1

(E)-2,3-dichloro-acrylic acid

Cat. No.: B14732309
CAS No.: 6795-91-1
M. Wt: 140.95 g/mol
InChI Key: YQYHCJZVJNOGBP-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,3-dichloro-acrylic acid is an organic compound characterized by the presence of two chlorine atoms and a double bond in its acrylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-dichloro-acrylic acid typically involves the chlorination of acrylic acid or its derivatives. One common method is the addition of chlorine to the double bond of acrylic acid under controlled conditions. This reaction can be carried out in the presence of a catalyst, such as iron(III) chloride, to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, this compound can be produced through the chlorination of acrylic acid using chlorine gas. The reaction is conducted in a reactor where temperature and pressure are carefully controlled to optimize the yield and purity of the product. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-dichloro-acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 2,3-dichloropropionic acid.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Chlorinated carboxylic acids.

    Reduction: 2,3-dichloropropionic acid.

    Substitution: Various substituted acrylic acids depending on the nucleophile used.

Scientific Research Applications

(E)-2,3-dichloro-acrylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2,3-dichloro-acrylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloropropionic acid: Similar in structure but lacks the double bond.

    2,3-dichlorobutyric acid: Contains an additional carbon atom in the chain.

    2,3-dichlorocrotonic acid: Similar structure with a different position of the double bond.

Uniqueness

(E)-2,3-dichloro-acrylic acid is unique due to the presence of both chlorine atoms and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6795-91-1

Molecular Formula

C3H2Cl2O2

Molecular Weight

140.95 g/mol

IUPAC Name

(E)-2,3-dichloroprop-2-enoic acid

InChI

InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+

InChI Key

YQYHCJZVJNOGBP-OWOJBTEDSA-N

Isomeric SMILES

C(=C(\C(=O)O)/Cl)\Cl

Canonical SMILES

C(=C(C(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.